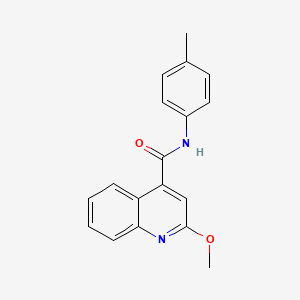
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide acts by inhibiting the reuptake of serotonin by the presynaptic neurons, leading to an increase in the extracellular levels of serotonin. This results in the activation of postsynaptic serotonin receptors, which mediate the antidepressant and anxiolytic effects of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide. 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide also modulates the activity of dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to produce various biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and dopamine in the brain, leading to antidepressant, anxiolytic, and antipsychotic effects. 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to modulate the activity of various neurotransmitter systems, including glutamate, GABA, and noradrenaline, which may contribute to its therapeutic effects.
実験室実験の利点と制限
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities, making it suitable for various research applications. However, 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has some limitations, including its limited solubility in water, which may affect its bioavailability in vivo. Additionally, 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has not been extensively studied in humans, and its safety profile is not well established.
将来の方向性
There are several future directions for the research on 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide. First, further studies are needed to elucidate the molecular mechanism of action of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide, including its interactions with various neurotransmitter systems. Second, clinical trials are needed to evaluate the efficacy and safety of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide in humans for various psychiatric disorders. Third, the development of new analogs of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide with improved pharmacological properties may lead to the discovery of new drugs for the treatment of psychiatric disorders. Fourth, the use of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide in combination with other drugs may enhance its therapeutic effects and reduce its side effects. Finally, the development of new methods for the synthesis and purification of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide may improve its availability and reduce its cost.
合成法
The synthesis of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenyl hydrazine with N-phenylpiperazine-1-carbothioamide in the presence of a catalyst. The resulting product is purified using chromatography techniques to obtain 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide with high purity. This method has been optimized to produce 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide in large quantities, making it suitable for various research applications.
科学的研究の応用
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which enhances the levels of serotonin in the brain, leading to antidepressant and anxiolytic effects. 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to modulate the activity of dopamine receptors, which may have implications in the treatment of schizophrenia.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFXZHZLPRJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)

